

A Comprehensive Technical Guide to the Thermochemical Properties of Methoxybenzoic Acid Esters

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Compound of Interest

Compound Name: 4-Methoxy-3-(methoxymethyl)benzoic acid

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Introduction

Methoxybenzoic acid esters are a class of organic compounds that garner significant interest across various scientific disciplines, including pharmacology, materials science, and fragrance chemistry. Their utility as precursors in the synthesis of active pharmaceutical ingredients (APIs) and their presence in natural products underscore the importance of a thorough understanding of their fundamental physicochemical properties. This technical guide provides a detailed overview of the available thermochemical data for methyl and ethyl esters of ortho-, meta-, and para-methoxybenzoic acid.

This document summarizes key quantitative thermochemical data, outlines the detailed experimental protocols used for their determination, and presents visualizations of relevant biological pathways where these or structurally similar compounds play a role. The information is intended to serve as a valuable resource for researchers and professionals engaged in work involving these compounds.

Thermochemical Data

The following tables summarize the available experimental thermochemical data for methyl and ethyl esters of methoxybenzoic acid. All data is presented at the standard temperature of 298.15 K. It is important to note that while comprehensive data was found for the para-isomer of methyl methoxybenzoate, experimental thermochemical data for the ortho- and meta-isomers of both methyl and ethyl methoxybenzoate are not readily available in the reviewed literature.

Methyl Methoxybenzoates

Compound	Isomer	Formula	Molar Mass (g/mol)	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_c H^\circ$ (kJ/mol)	$\Delta_{sub} H^\circ$ (kJ/mol)	$\Delta_{vap} H^\circ$ (kJ/mol)
Methyl methoxybenzoate	ortho-	C ₉ H ₁₀ O ₃	166.17	Not Found	Not Found	Not Found	Not Found
Methyl methoxybenzoate	meta-	C ₉ H ₁₀ O ₃	166.17	Not Found	Not Found	Not Found	Not Found
Methyl p-methoxybenzoate	para-	C ₉ H ₁₀ O ₃	166.1739 [1]	-520.9 ± 1.6	-4594.5 ± 1.5	93.3 ± 1.0	66.4 ± 0.8

Ethyl Methoxybenzoates

Compound	Isomer	Formula	Molar Mass (g/mol)	$\Delta_f H^\circ$ (l/cr) (kJ/mol)	$\Delta_c H^\circ$ (l/cr) (kJ/mol)	$\Delta_{sub} H^\circ$ (kJ/mol)	$\Delta_{vap} H^\circ$ (kJ/mol)
Ethyl methoxy benzoate	ortho-	C ₁₀ H ₁₂ O ₃	180.2005 [2][3]	Not Found	Not Found	Not Found	Not Found
Ethyl methoxy benzoate	meta-	C ₁₀ H ₁₂ O ₃	180.20[4]	Not Found	Not Found	Not Found	Not Found
Ethyl methoxy benzoate	para-	C ₁₀ H ₁₂ O ₃	180.2005 [5]	Not Found	Not Found	Not Found	Not Found

Notes on Data:

- $\Delta_f H^\circ$ (cr): Standard molar enthalpy of formation in the crystalline state.
- $\Delta_c H^\circ$ (cr): Standard molar enthalpy of combustion in the crystalline state.
- $\Delta_{sub} H^\circ$: Standard molar enthalpy of sublimation.
- $\Delta_{vap} H^\circ$: Standard molar enthalpy of vaporization.
- The data for methyl p-methoxybenzoate is sourced from a comprehensive study by Almeida et al. (2014).[6]

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise and well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Static-Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of combustion ($\Delta_c H^\circ$), from which the standard molar enthalpy of formation ($\Delta_f H^\circ$) can be derived.

Apparatus:

- A static-bomb calorimeter, typically with a platinum-lined bomb.
- A controlled-temperature water bath.
- A high-precision digital thermometer.
- A pellet press for solid samples.
- Ignition system with a platinum or nichrome fuse wire.
- Oxygen supply (high purity).
- Analytical balance.

Procedure:

- **Sample Preparation:** A precisely weighed pellet of the crystalline sample (approximately 1 g) is placed in a platinum crucible. For liquid samples, they are typically encapsulated in a polyester ampoule of known mass and combustion energy.
- **Fuse Wire:** A known length of platinum or nichrome fuse wire is connected to the electrodes within the bomb, with the wire in close contact with the sample pellet or ampoule.
- **Bomb Assembly and Charging:** The crucible is placed in the bomb, and 1 cm³ of deionized water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with high-purity oxygen before being charged to a pressure of approximately 3.04 MPa.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is placed in a constant-temperature jacket.
- **Temperature Measurement:** The water in the calorimeter is stirred continuously, and its temperature is monitored with a high-precision thermometer. Once a steady rate of temperature change is observed (the fore-period), the sample is ignited.

- **Ignition and Data Acquisition:** The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals throughout the combustion process (the main period) and after the reaction is complete until a steady rate of cooling is established (the after-period).
- **Analysis of Products:** After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of nitric acid formation and to confirm complete combustion through CO_2 analysis. The unburned fuse wire is also weighed.
- **Calculation:** The corrected temperature rise is determined by applying corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard specific energy of combustion of the sample is then calculated, taking into account corrections for the ignition energy, the combustion of the fuse wire (and ampoule, if used), and the formation of nitric acid. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation are derived.

Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility. From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) or vaporization ($\Delta_{\text{vap}}H^\circ$) can be calculated using the Clausius-Clapeyron equation.

Apparatus:

- A Knudsen cell, which is a small, thermostated container with a small orifice of known area.
- A high-vacuum system capable of maintaining a pressure significantly lower than the vapor pressure of the sample.
- A microbalance for measuring the mass loss of the cell over time.
- A temperature-controlled housing for the Knudsen cell.
- A high-precision temperature measurement and control system.

Procedure:

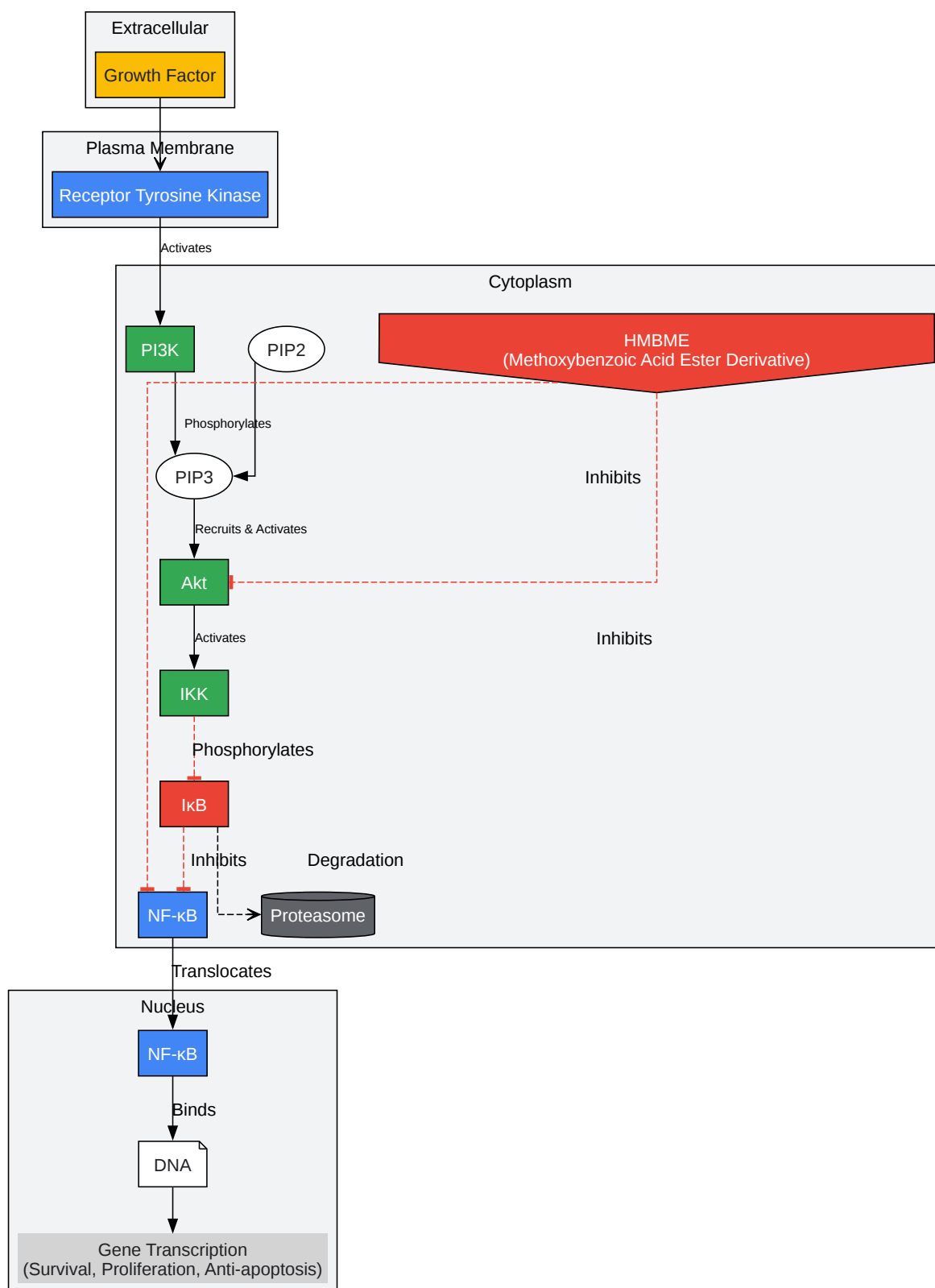
- **Sample Preparation:** A small amount of the sample is placed in the Knudsen cell.
- **Assembly and Evacuation:** The cell is placed in a temperature-controlled housing within a high-vacuum chamber. The system is then evacuated to a high vacuum.
- **Heating and Equilibration:** The Knudsen cell is heated to a desired, constant temperature. The sample is allowed to equilibrate with its vapor inside the cell.
- **Effusion and Mass Measurement:** The shutter covering the orifice is opened, allowing the vapor to effuse into the vacuum. The mass of the cell is continuously monitored and recorded by the microbalance. The rate of mass loss (dm/dt) at a constant temperature becomes constant once a steady state is reached.
- **Data Collection at Multiple Temperatures:** The procedure is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.
- **Calculation of Vapor Pressure:** The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: $p = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where:
 - dm/dt is the rate of mass loss
 - A is the area of the orifice
 - R is the ideal gas constant
 - T is the absolute temperature
 - M is the molar mass of the effusing vapor
- **Calculation of Enthalpy of Sublimation/Vaporization:** The standard molar enthalpy of sublimation or vaporization is determined from the slope of a plot of $\ln(p)$ versus $1/T$, according to the integrated Clausius-Clapeyron equation.

Signaling Pathways and Biological Relevance

While methoxybenzoic acid esters are often utilized as synthetic intermediates, derivatives of these compounds have shown notable biological activity. Understanding the cellular pathways they interact with is crucial for drug development professionals.

Akt/NF- κ B Signaling Pathway

A derivative of methoxybenzoic acid, 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME), has been shown to target the Akt/NF- κ B cell survival signaling pathway, which is often dysregulated in cancer. This pathway plays a critical role in promoting cell survival, proliferation, and inflammation.

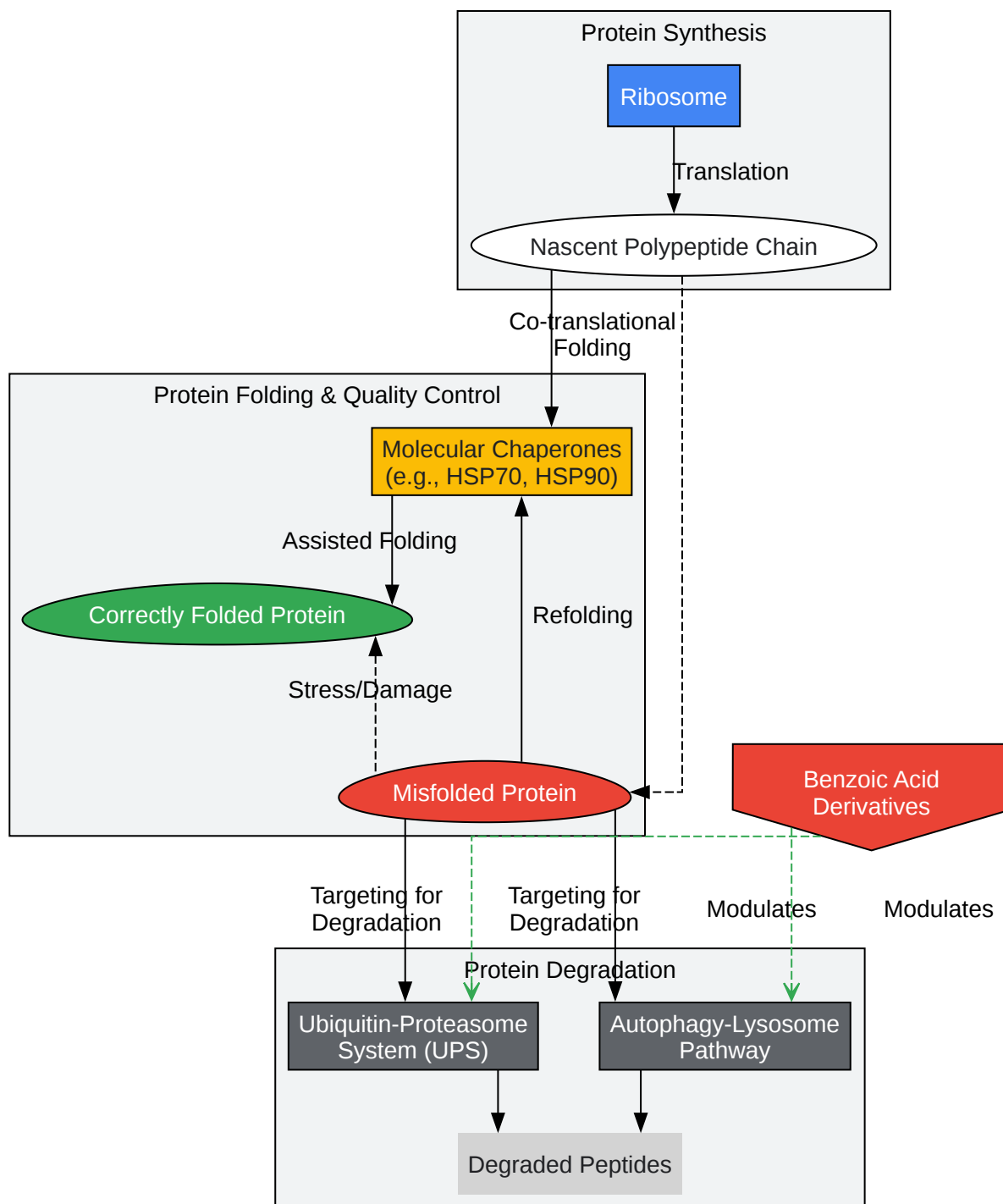


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Caption: The Akt/NF- κ B signaling pathway and points of inhibition by a methoxybenzoic acid ester derivative.

Modulation of the Proteostasis Network

Benzoic acid derivatives have been found to modulate the proteostasis network, which is responsible for maintaining the health of the cellular proteome through processes of protein folding, trafficking, and degradation. Dysregulation of this network is implicated in aging and various diseases.



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Caption: Overview of the proteostasis network and potential modulation by benzoic acid derivatives.

Conclusion

This technical guide provides a centralized resource for the thermochemical properties of methoxybenzoic acid esters. While comprehensive experimental data is available for methyl p-methoxybenzoate, a notable gap exists in the literature for the ortho- and meta-isomers of both methyl and ethyl esters. The detailed experimental protocols for static-bomb combustion calorimetry and the Knudsen effusion method offer a practical reference for researchers aiming to determine these or related thermochemical properties. Furthermore, the visualization of the Akt/NF- κ B signaling pathway and the proteostasis network highlights the biological relevance of methoxybenzoic acid derivatives, providing valuable context for drug development professionals. Further experimental investigation into the thermochemistry of the ortho- and meta-isomers is warranted to complete the thermodynamic landscape of this important class of compounds.

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